N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Overview
Description
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a compound with a molecular formula of C9H13N3O2S and a molecular weight of 227.28 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the cyclopropyl group and the hydroxymethyl group attached to the imidazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with a suitable imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring system.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its imidazole ring structure makes it a potential candidate for enzyme inhibition studies.
Medicine: The compound may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound. The hydroxymethyl and mercapto groups can participate in hydrogen bonding and other interactions, contributing to the overall mechanism of action .
Comparison with Similar Compounds
N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be compared with other imidazole derivatives, such as:
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: This compound also contains an imidazole ring and has been evaluated for antitumor potential.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-5-7-3-10-9(15)12(7)4-8(14)11-6-1-2-6/h3,6,13H,1-2,4-5H2,(H,10,15)(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIROWGVGFQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CNC2=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.